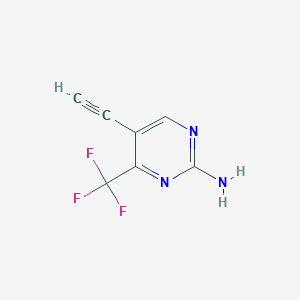
5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C7H4F3N3. It is characterized by the presence of an ethynyl group at the 5-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)pyrimidine and ethynylamine.
Reaction Conditions: The key step involves the coupling of the ethynyl group to the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Addition: Electrophiles like halogens or hydrogen halides can add to the ethynyl group in the presence of a catalyst.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pyrimidines, while addition reactions can produce halogenated derivatives.
科学的研究の応用
Chemistry: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: The compound’s unique structural features make it a candidate for drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors involved in various diseases .
Industry: In the materials science field, this compound can be used to synthesize advanced materials with desirable properties, such as high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for the target, leading to potent biological effects .
類似化合物との比較
4-(Trifluoromethyl)pyrimidin-2-amine: Lacks the ethynyl group, which may result in different reactivity and biological activity.
5-Ethynylpyrimidin-2-amine:
Uniqueness: 5-Ethynyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the ethynyl and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
5-ethynyl-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c1-2-4-3-12-6(11)13-5(4)7(8,9)10/h1,3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUXGFTXVMWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(N=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














